molecular formula C25H24N4O2S B2951251 N-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251618-89-9

N-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B2951251
CAS No.: 1251618-89-9
M. Wt: 444.55
InChI Key: GULARDGTABKRRX-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a structurally complex molecule featuring a dihydropyrimidinone core substituted with a 4-phenylthiazole moiety at position 5 and an acetamide group at position 2. The acetamide nitrogen is further substituted with a 2-ethyl-6-methylphenyl group, contributing to its lipophilicity and steric bulk. Below, we compare this compound with structurally analogous derivatives reported in the literature.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-4-18-12-8-9-16(2)23(18)28-22(30)14-29-17(3)26-13-20(25(29)31)24-27-21(15-32-24)19-10-6-5-7-11-19/h5-13,15H,4,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULARDGTABKRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C(=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The general pathway includes:

  • Formation of Thiazole Ring : Utilizing appropriate starting materials such as substituted phenyl derivatives and thioamide reagents.
  • Dihydropyrimidine Synthesis : Employing a condensation reaction between urea derivatives and α,β-unsaturated carbonyl compounds.
  • Acetamide Formation : Finalizing the structure by acylation with acetic anhydride or acetyl chloride.

This multi-step synthesis can yield the compound in moderate to high purity levels, with yields reported between 40% to 60% depending on the reaction conditions employed .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines such as:

Cell Line IC50 (μM)
MDA-MB-231 (Breast)15.0
SK-Hep-1 (Liver)12.5
NUGC-3 (Gastric)18.0

These results indicate that the compound exhibits significant cytotoxicity against these tumorigenic cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Tyrosine Kinases : Similar to other thiazole derivatives, it may inhibit various tyrosine kinases involved in cancer progression.
  • Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Other Biological Activities

In addition to anticancer properties, this compound has shown:

  • Antimicrobial Activity : Effective against various bacterial strains, indicating potential for development as an antimicrobial agent.
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Case Study 1: Breast Cancer Treatment

A recent clinical study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Liver Cancer Models

In vivo studies using SK-Hep-1 liver cancer models demonstrated that administration of the compound led to reduced tumor size and weight compared to untreated controls. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in related pyrimidinone derivatives undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

  • Thiolation : Reaction with thiols (e.g., thiourea or mercaptoacetamide) replaces the chloro group with a sulfanyl moiety. This is critical for introducing sulfur-containing side chains .

  • Amination : Primary/secondary amines react at the pyrimidinone’s C4 position, forming substituted amino derivatives under reflux in ethanol (6–8 h) .

Table 1: Nucleophilic Substitution Conditions

ReagentSolventCatalystTime (h)Yield (%)Source
ThioureaEthanolK₂CO₃872
4-MethoxyanilineDMFNone1265
MercaptoacetamideAcetonitrileTriethylamine668

Oxidation Reactions

The thiazole sulfur and pyrimidinone carbonyl groups are oxidation-sensitive:

  • Thiazole Ring Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thiazole’s sulfur to a sulfoxide or sulfone, altering electronic properties .

  • Pyrimidinone Ring : The 6-oxo group remains stable under mild conditions but may undergo reduction with NaBH₄ in methanol to form dihydropyrimidines .

Hydrolysis and Amidation

The acetamide side chain participates in hydrolysis and re-amidation:

  • Acid/Base Hydrolysis : Refluxing with HCl or NaOH cleaves the acetamide to carboxylic acid, enabling further derivatization (e.g., esterification) .

  • Amide Coupling : EDCI/HOBt-mediated coupling with amines regenerates substituted acetamides, useful for modifying pharmacological profiles .

Example Pathway :

  • Hydrolysis: 2 M HCl, ethanol, 80°C, 4 h → Carboxylic acid intermediate .

  • Coupling: EDCI, HOBt, DMF, RT, 12 h → New acetamide derivative .

Cycloaddition and Ring Expansion

The thiazole and pyrimidinone rings enable cycloaddition chemistry:

  • 1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or azides to form fused triazole or isoxazole rings, expanding structural complexity .

  • Thiazole Ring Functionalization : Electrophilic substitution at C5 (e.g., bromination) facilitates cross-coupling reactions (Suzuki, Heck) .

Table 2: Cycloaddition Outcomes

DipoleProduct RingConditionsYield (%)Source
Nitrile oxideIsoxazolo-thiazoleToluene, 100°C, 8 h58
Phenyl azideTriazolo-pyrimidineCuI, DMF, 70°C, 12 h63

Metal-Catalyzed Cross-Coupling

Palladium/copper catalysts enable Suzuki and Ullmann couplings:

  • Suzuki Coupling : Aryl boronic acids react with brominated thiazole derivatives under Pd(PPh₃)₄ catalysis to introduce aryl groups .

  • Ullmann Coupling : Forms C–N bonds between pyrimidinone amines and aryl halides (CuI, 1,10-phenanthroline) .

Key Conditions :

  • Suzuki: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .

  • Ullmann: CuI, K₂CO₃, DMF, 110°C, 24 h .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) in methanol degrades the thiazole ring within 48 h, forming sulfonic acid byproducts.

  • Thermal Stability : Stable below 200°C; decomposition initiates at 220°C (TGA data) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Moieties

The dihydropyrimidinone (DHPM) core is a hallmark of this compound, shared with 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (). In contrast, N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () employs a triazole ring, which offers additional hydrogen-bonding sites compared to the thiazole in the target compound. Thiazoles, as seen in the target molecule, are electron-deficient heterocycles that enhance metabolic stability compared to triazoles, which may undergo oxidative degradation .

Variations in Acetamide Substituents

The acetamide group’s substitution pattern significantly influences bioavailability. For instance:

  • N-Benzyl acetamide derivatives () exhibit moderate polarity due to the benzyl group, enhancing solubility in polar solvents.
  • N-Aryl acetamides (e.g., ’s 6m and 7a) feature electron-withdrawing substituents (e.g., –Cl), which increase electrophilicity and may improve target binding but reduce metabolic stability.

Spectral and Analytical Data

Key spectral features of analogues provide insights into the target compound’s expected properties:

  • IR spectra : Acetamide C=O stretches appear near 1678–1680 cm⁻¹ (), while thiazole C=N/C–S stretches occur at 1136–1287 cm⁻¹ .
  • ¹H NMR: The dihydropyrimidinone NH proton resonates at δ 12.50 ppm in DMSO-d6 (), comparable to the target’s NH groups. Thiazole protons typically appear as singlets near δ 7.5–8.5 ppm .

Data Tables

Table 1: Structural Comparison of Selected Analogues

Compound Core Structure Heterocycle Acetamide Substituent Key Functional Groups
Target Compound Dihydropyrimidinone 4-Phenylthiazole 2-Ethyl-6-methylphenyl C=O, NH, thiazole
(5.12) Pyrimidinone None (thioether) Benzyl C=O, NH, –S–
(6m) Triazole 1,2,3-Triazole 4-Chlorophenyl C=O, NH, –Cl
(Fig. 53) Imidazo-thiadiazole Fused heterocycle 4-Acetamidophenyl C=O, NH, thiadiazole

Table 3: Spectral Data Highlights

Compound ¹H NMR (δ, ppm) IR (C=O, cm⁻¹) HRMS (M+H)+
(5.12) δ 12.50 (NH), 10.01 (NHCO) 1678 Not reported
(6m) Not reported 1678 393.1112
(Example 121) δ 12.94 (NH), 4.53 (CH2) Not reported 515

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide?

  • Methodological Answer : The synthesis typically involves alkylation of thiopyrimidinone intermediates with chloroacetamide derivatives. For example, a 2.6–2.8-fold molar excess of sodium methylate is used to generate the pyrimidinone core, followed by alkylation with N-aryl-substituted 2-chloroacetamides under reflux conditions . Equimolar ratios of reactants may be adjusted based on steric hindrance or electronic effects of substituents .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography can resolve structural ambiguities in crystalline derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 1–3 months. Monitor degradation via HPLC and infrared (IR) spectroscopy to identify hydrolysis or oxidation products. Store in amber vials under inert gas (e.g., argon) at -20°C for long-term stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, molar ratios, solvent polarity). For example, flow chemistry systems enable precise control of exothermic reactions and reduce side products, as demonstrated in analogous pyrimidine syntheses . Recrystallization from ethanol-dioxane mixtures (1:2 v/v) improves purity post-synthesis .

Q. How should researchers address contradictions in reported molar ratios for alkylation steps?

  • Methodological Answer : Discrepancies in molar ratios (e.g., equimolar vs. excess reagents) often arise from differences in reactivity of substituted chloroacetamides. Perform kinetic studies using in situ FTIR or Raman spectroscopy to monitor reaction progress. For electron-deficient aryl groups, a 1.2–1.5 molar excess may balance reactivity and side-product formation .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine computational docking studies (e.g., molecular dynamics simulations) with in vitro assays targeting hypothesized pathways (e.g., kinase inhibition). Use isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic pathways in cell cultures. Validate findings with CRISPR-Cas9 knockouts of candidate target proteins .

Q. How can researchers mitigate hazards associated with handling this compound during synthesis?

  • Methodological Answer : Implement engineering controls (fume hoods, closed-system reactors) to prevent inhalation or dermal exposure. Use non-polar solvents (e.g., ethyl acetate) for extractions to minimize volatility risks. Emergency protocols should include immediate rinsing with water for eye/skin contact and activated charcoal for accidental ingestion .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across analogs. For high-throughput screening, machine learning algorithms (e.g., random forests) can identify structural determinants of activity .

Q. How should structural analogs be prioritized for further testing based on initial screening data?

  • Methodological Answer : Cluster analogs using Principal Component Analysis (PCA) of physiochemical properties (logP, polar surface area). Prioritize compounds with >10-fold selectivity in target vs. off-target assays. Cross-reference with ADMET predictions (e.g., hepatic clearance, BBB permeability) to exclude high-risk candidates .

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